1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
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Description
1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H14N4O4S and its molecular weight is 310.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
One study explored the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, focusing on their cytoprotective properties without significant antisecretory activity in gastric models. This research indicates the compound's potential in developing treatments for ulcerative conditions (Starrett et al., 1989).
Chemical Reactions and Structural Insights
Another study detailed the reaction of carbon disulfide with cyclic amides and related compounds, highlighting the versatility of imidazolidin-2-one derivatives in chemical synthesis. This underscores the compound's role in synthesizing a variety of chemically interesting and potentially useful derivatives (Takeshima et al., 1979).
Domino Synthesis Approaches
Research on the domino elimination/nucleophilic addition in the synthesis of chiral pyrrolidines using cyclic imines as key intermediates sheds light on innovative synthesis strategies involving compounds like 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one. This work illustrates the compound's utility in creating structurally complex and biologically relevant molecules (Flores et al., 2013).
Antitumor and Antimicrobial Applications
The synthesis and evaluation of certain 7-deazapurine and 3-deazapurine nucleosides related to the compound of interest were studied for their antileukemic activity in mice. Although not all nucleosides showed significant activity, the research provides a basis for further exploration of related compounds in cancer treatment (Ramasamy et al., 1990).
Molecular Docking and Antioxidant Activity
A study on the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives, including triazolopyridine, pyridotriazine, and hybrid derivatives, highlights the compound's potential in antimicrobial and antioxidant applications. The results suggest moderate to good binding energies of ligands on target proteins, indicating the utility of these compounds in drug development and molecular biology research (Flefel et al., 2018).
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-21(19,20)16-6-5-15(12(16)18)11(17)14-7-9-3-2-4-13-10(9)8-14/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLICKRFUGWPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.